BenchChemオンラインストアへようこそ!

Acenocoumarol

Atrial Fibrillation Oral Anticoagulation Real-World Evidence

Acenocoumarol (CAS 152-72-7) is a short-half-life (8-11 h) vitamin K antagonist with a clinically validated bleeding risk advantage: the SIESTA‑A study showed a 64% lower GI‑bleeding and 61% lower intracranial‑ bleeding rate versus warfarin. Its rapid washout kinetics and the CYP2C9/VKORC1 pharmacogenetic algorithm (explaining 43.8% of dose variability) make it the rational choice for genotype‑guided dosing studies, bleeding‑risk‑focused anticoagulation research, and experimental designs requiring brief observation windows. Supplied as ≥98% HPLC‑pure solid; immediate stock across multiple pack sizes. Request a quote for bulk.

Molecular Formula C19H15NO6
Molecular Weight 353.3 g/mol
CAS No. 152-72-7
Cat. No. B605123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenocoumarol
CAS152-72-7
SynonymsSintrom, Acenocoumarin, Nicoumalone, G-23350, Sinthrome
Molecular FormulaC19H15NO6
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3
InChIKeyVABCILAOYCMVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitypractically insoluble
Sparingly soluble in most organic solvents
SOL IN SOLN OF ALKALI HYDROXIDES
Soluble in alcohol
In water, 9.39 mg/l @ 20 to 25 °C
1.06e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acenocoumarol (CAS 152-72-7) for Anticoagulation Research & Procurement


Acenocoumarol (CAS 152-72-7) is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist (VKA) anticoagulant [1]. It is a racemic mixture of R(+) and S(-) enantiomers, with the R(+) enantiomer exhibiting several-fold greater anticoagulant potency than the S(-) enantiomer [2]. The compound inhibits vitamin K epoxide reductase (VKOR), thereby reducing the synthesis of vitamin K-dependent coagulation factors [1]. It is indicated for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke prevention in atrial fibrillation [3].

Acenocoumarol: Why Substitution with Other Vitamin K Antagonists is Not Straightforward


Within-class substitution among vitamin K antagonists (VKAs) is not straightforward due to marked differences in pharmacokinetics, pharmacodynamics, and clinical outcomes. Acenocoumarol exhibits a significantly shorter elimination half-life (8-11 hours) compared to warfarin (~40 hours) and phenprocoumon (3-5 days), leading to different time courses of anticoagulation onset and offset [1]. Its intrinsic potency at VKOR exceeds both warfarin and phenprocoumon [2], and real-world data demonstrate clinically meaningful differences in bleeding and thromboembolic event rates versus warfarin and direct oral anticoagulants [3]. These distinct profiles preclude simple dose-equivalence or interchangeability, necessitating product-specific evidence for informed selection.

Acenocoumarol: Quantitative Comparative Evidence vs. Warfarin, Phenprocoumon & DOACs


Superior Efficacy and Safety vs. Warfarin in Atrial Fibrillation Patients

In a large real-world study of 150,949 atrial fibrillation patients, acenocoumarol demonstrated both superior effectiveness and safety compared to warfarin. Warfarin carried a higher risk of gastrointestinal bleeding (RR: 1.64; 95% CI 1.31–2.06) and intracranial bleeding (RR: 1.61; 95% CI 1.22–2.13) compared to acenocoumarol. Warfarin was also associated with a higher risk of all-cause mortality (RR: 1.12; 95% CI 1.05–1.20). The study concluded warfarin was less effective and less safe than acenocoumarol [1].

Atrial Fibrillation Oral Anticoagulation Real-World Evidence

Higher Intrinsic Potency at VKOR Than Warfarin and Phenprocoumon

In a cell-based VKOR activity assay using endogenous VKOR function, the relative efficacy of anticoagulants for VKOR inactivation, ranked from most to least potent, was: acenocoumarol > phenprocoumon > warfarin > fluindione. This ranking is consistent with their effective clinical dosages for stable anticoagulation control [1].

VKOR Inhibition In Vitro Pharmacology Anticoagulant Potency

Shorter Elimination Half-Life vs. Warfarin and Phenprocoumon

Acenocoumarol exhibits a significantly shorter elimination half-life of 8-11 hours compared to warfarin (~40 hours) and phenprocoumon (3-5 days). Its clearance is ~20-fold faster than that of warfarin, resulting in substantially lower plasma concentrations during long-term therapy [1][2].

Pharmacokinetics Half-Life Drug Clearance

Stereoselective Pharmacokinetics: R-Enantiomer Dominates In Vivo Anticoagulation

Acenocoumarol is a racemic mixture of R(+) and S(-) enantiomers with distinct pharmacokinetic profiles. The R(+) enantiomer has a plasma elimination half-life of 6.6 hours and clearance of 1.9 L/hour, whereas the S(-) enantiomer has a half-life of only 1.8 hours and clearance of 28.5 L/hour—a 15-fold faster clearance for the S-enantiomer. The R-enantiomer is rapidly absorbed with essentially complete oral bioavailability, while the S-enantiomer undergoes extensive first-pass metabolism [1][2].

Enantiomers Pharmacokinetics Stereoselectivity

CYP2C9 and VKORC1 Genotype Significantly Influence Dose Requirements

A pharmacogenetic study of Bulgarian patients established a dosing algorithm for acenocoumarol based on CYP2C9 and VKORC1 genotypes. The model, which includes age and the number of variant alleles for CYP2C9*2, CYP2C9*3, VKORC1*2A, and VKORC1*3, accounted for 43.8% of the variation in average daily maintenance dose [1]. Carriers of CYP2C9*2 or CYP2C9*3 alleles require significantly lower doses due to reduced metabolic clearance [2].

Pharmacogenetics CYP2C9 VKORC1 Personalized Dosing

Less Variable Resistance Across VKOR Mutations vs. Phenprocoumon

In a cell-based functional study evaluating 27 naturally occurring VKOR mutations, acenocoumarol exhibited the least variation in resistance (<14-fold), whereas phenprocoumon showed the largest resistance variation (up to 199-fold). This indicates that acenocoumarol maintains more consistent efficacy across diverse VKOR genetic backgrounds [1].

VKOR Mutations Anticoagulant Resistance Pharmacogenomics

Acenocoumarol: Optimal Use Cases Based on Comparative Evidence


Atrial Fibrillation Anticoagulation Requiring Superior Safety Profile vs. Warfarin

Based on the SIESTA-A study showing warfarin increases gastrointestinal bleeding risk by 64% (RR 1.64) and intracranial bleeding risk by 61% (RR 1.61) compared to acenocoumarol [1], acenocoumarol is the preferred VKA for AF patients where bleeding risk is a primary concern. This evidence directly supports procurement decisions favoring acenocoumarol over warfarin in clinical settings managing high-risk AF populations.

Research Models Requiring Rapid Reversal or Short Half-Life Anticoagulation

Acenocoumarol's 8-11 hour elimination half-life—3.6-5× shorter than warfarin and 9-15× shorter than phenprocoumon [1]—makes it the VKA of choice for studies requiring rapid washout, such as surgical models, bleeding studies, or investigations of anticoagulation reversal agents. This pharmacokinetic advantage is critical for experimental designs with short observation windows or serial interventions.

Pharmacogenetic Studies of CYP2C9/VKORC1-Guided Dosing

The validated dosing algorithm accounting for 43.8% of acenocoumarol dose variability based on CYP2C9 and VKORC1 genotypes [1] positions acenocoumarol as a model compound for pharmacogenetic research. Investigators studying genotype-guided anticoagulation can leverage this algorithm for prospective validation studies or for comparing pharmacogenetic dosing strategies across VKAs.

In Vitro VKOR Inhibition Studies Requiring Highest Potency

The rank order of VKOR inactivation potency (acenocoumarol > phenprocoumon > warfarin > fluindione) established in cell-based assays [1] makes acenocoumarol the most potent VKA for in vitro research requiring maximal target engagement. This is particularly relevant for studies investigating VKOR structure-function relationships or screening for novel VKOR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acenocoumarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.